2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one
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Overview
Description
2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one is an organic compound with a complex structure that includes phenyl, cyclopentene, and butenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This reaction typically requires acidic conditions and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and cyclopentene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl or cyclopentene derivatives.
Scientific Research Applications
2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Phenylprop-2-en-1-one: A structurally similar compound with a simpler structure.
(E)-1-(4-Fluorophenoxy)phenyl-3-(dimethylamino)prop-2-en-1-one: Another related compound with different substituents.
Uniqueness
2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one is unique due to its combination of phenyl, cyclopentene, and butenone moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
918403-78-8 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-phenyl-1-(2-prop-1-en-2-ylcyclopenten-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C18H20O/c1-4-15(14-9-6-5-7-10-14)18(19)17-12-8-11-16(17)13(2)3/h4-7,9-10H,2,8,11-12H2,1,3H3 |
InChI Key |
BYAZIKTWVFCOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C(=O)C2=C(CCC2)C(=C)C |
Origin of Product |
United States |
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